Amicibone

Medicinal chemistry Scaffold hopping Antitussive drug design

Amicibone is the only INN-registered antitussive featuring a 1-azepanyl (hexamethyleneimine) seven-membered nitrogen heterocycle linked to a 2-oxocyclohexanecarboxylate benzyl ester core—a scaffold absent from all currently marketed and pipeline antitussives. With zero ChEMBL bioactivity records and no modern SAR exploration, it offers genuine scaffold-hopping potential and composition-of-matter patent freedom. The hydrochloride salt's biphasic solubility (freely soluble in water, DMSO, and ethanol) supports both aqueous in vivo dosing and DMSO-based in vitro assays without co-solvents. Researchers performing antitussive efficacy studies, formulation development, or computational target prediction must source authenticated racemic amicibone (≥98% by CoA) rather than relying on dissimilar proxy compounds.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
CAS No. 23271-63-8
Cat. No. B1667050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicibone
CAS23271-63-8
SynonymsAmicibone;  Amicibono
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCC2(CCCCC2=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H31NO3/c24-20-12-6-7-13-22(20,14-17-23-15-8-1-2-9-16-23)21(25)26-18-19-10-4-3-5-11-19/h3-5,10-11H,1-2,6-9,12-18H2
InChIKeyJGAVKVSEQOCHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amicibone CAS 23271-63-8: Structural Identity, Regulatory Status, and Procurement-Relevant Classification of a Historical Antitussive Research Compound


Amicibone (CAS 23271-63-8, molecular formula C22H31NO3, molecular weight 357.49 g/mol) is a synthetic small-molecule antitussive agent first disclosed in 1964 by Biochemie GmbH via Belgian and Austrian patents [1]. The compound is chemically defined as benzyl 1-[2-(hexahydro-1H-azepin-1-yl)ethyl]-2-oxocyclohexanecarboxylate and exists as a racemic mixture containing a single defined stereocenter [2]. It was assigned the International Nonproprietary Name (INN) amicibone in 1967 and historically marketed under the trade names Biotussal, Biotussial, and Pectipront . The hydrochloride salt (CAS 1169-26-2) is a crystalline powder with a melting point of 136–137 °C, freely soluble in water, ethanol, and common organic solvents [1]. Amicibone attained a maximum development phase of Phase 2 but was never approved by the FDA or any major regulatory authority; it is presently catalogued in ChEMBL (CHEMBL2105937) with no reported bioactivity data and no registered clinical trials [3]. Current commercial availability is limited to research-chemical suppliers offering milligram-to-gram quantities, typically through custom synthesis with lead times of 2–4 months .

Why Amicibone CAS 23271-63-8 Cannot Be Substituted by Codeine, Dextromethorphan, or Benproperine in Antitussive Research Protocols


Antitussive agents span structurally and mechanistically distinct chemical classes—opioid alkaloids (e.g., codeine), morphinan derivatives (e.g., dextromethorphan), phenalkylamine ethers (e.g., benproperine), aminoalcohols (e.g., clobutinol), and piperidine-containing arylalkanes (e.g., picoperine). Amicibone is the sole antitussive in the INN registry that incorporates a 1-azepanyl (hexamethyleneimine) seven-membered saturated nitrogen heterocycle linked via an ethyl spacer to a 2-oxocyclohexanecarboxylate benzyl ester core [1]. This scaffold diverges fundamentally from the piperidine (six-membered), morphinan (fused polycyclic), and dimethylamino-alcohol frameworks that define all major comparator antitussives [2]. Physicochemical differences are equally marked: amicibone's computed AlogP of 4.13 and polar surface area (PSA) of 46.61 Ų place it in a distinct property space relative to codeine (LogP ~1.2–1.6; PSA ~42 Ų) and benproperine (LogP ~4.5; PSA ~12.5 Ų), with zero hydrogen-bond donors versus one for codeine [3]. These structural and physicochemical divergences preclude any assumption that receptor occupancy, tissue distribution, metabolic fate, or off-target engagement would be preserved upon compound substitution. Researchers performing in vivo antitussive efficacy studies, solubility-driven formulation work, or structure-activity relationship (SAR) campaigns must therefore independently source and validate amicibone rather than relying on proxy compounds [4].

Amicibone Quantitative Differentiation Evidence: Head-to-Head Physicochemical and Procurement Comparator Data for Scientific Selection


Azepane Scaffold Uniqueness: Structural Divergence from All Clinically Established Antitussives

Amicibone is the only antitussive compound in the WHO INN registry incorporating a fully saturated azepane (hexamethyleneimine) seven-membered ring, distinguishing its core scaffold from the piperidine ring present in benproperine and picoperine, the morphinan nucleus of codeine and dextromethorphan, and the acyclic dimethylamino-alcohol framework of clobutinol [1]. The azepane ring introduces distinct conformational flexibility and a larger steric footprint: the seven-membered ring can adopt chair, boat, and twisted conformations not accessible to six-membered piperidine, potentially altering the spatial presentation of the basic nitrogen to biological targets [2]. The 2-oxocyclohexanecarboxylate benzyl ester moiety adds a ketone carbonyl and a hydrolytically labile ester linkage absent in all comparators, which may confer unique metabolic susceptibility or prodrug characteristics [1]. This structural divergence is quantifiable through ring size (7 atoms for azepane vs. 6 for piperidine in benproperine/picoperine), heavy atom count (26 for amicibone vs. 22 for codeine, 20 for dextromethorphan, 21 for benproperine, 17 for clobutinol), and fraction sp³ (0.64 for amicibone vs. 0.39 for dextromethorphan, per ZINC20 computed values) [3].

Medicinal chemistry Scaffold hopping Antitussive drug design

Physicochemical Property Differentiation: LogP, PSA, and Hydrogen-Bond Donor Count Relative to Codeine and Benproperine

Amicibone occupies a distinct region of oral-drug property space compared to clinically used antitussives. Its computed AlogP of 4.13 [1] is 2.5–2.9 log units higher than codeine (experimental LogP 1.19–1.64 ) and approximately 0.4–1.4 log units lower than benproperine (LogP 4.47–5.48 ), placing amicibone in an intermediate lipophilicity band. The polar surface area (PSA) of 46.61 Ų [1] is comparable to codeine (~42–52 Ų) but nearly 4-fold higher than benproperine (12.47 Ų), suggesting that amicibone may exhibit different membrane partitioning behaviour and reduced blood-brain barrier penetration relative to the highly lipophilic, low-PSA benproperine. Critically, amicibone possesses zero hydrogen-bond donor (HBD) groups versus one HBD for codeine (phenolic –OH) [1]; the absence of HBD capability is associated with improved passive membrane permeability in Lipinski-type analyses and may reduce susceptibility to P-glycoprotein efflux. The compound also has six rotatable bonds, indicating moderate conformational flexibility, and complies with all Lipinski Rule of Five criteria (zero violations) [1].

Pharmacokinetics Lipophilicity Membrane permeability

Aqueous and Organic Solubility Profile: Biphasic Solubility Advantage Over Sparingly Soluble Antitussive Comparators

Amicibone hydrochloride is reported to be soluble in water, ethanol, and other common organic solvents [1], a biphasic solubility profile that is atypical for a compound with an AlogP of 4.13 and may reflect the ionizable tertiary amine within the azepane ring forming a readily soluble hydrochloride salt. In contrast, codeine free base is described as soluble in boiling water and freely soluble in ethanol but sparingly soluble in cold water (~9 mg/mL at 20 °C) , and benproperine phosphate is only slightly soluble in ethanol and chloroform, insoluble in ether and acetone [2]. Dextromethorphan free base is practically insoluble in water, requiring hydrobromide salt formation for aqueous formulations . The quantitative advantage is practical: amicibone hydrochloride can be dissolved in both aqueous buffers (for in vivo dosing) and DMSO (for in vitro assays) without the solubility constraints that necessitate co-solvents, cyclodextrins, or surfactant-based formulations for codeine and dextromethorphan hydrochloride salts. MedKoo solubility data confirm DMSO solubility for the hydrochloride salt, and the DrugFuture monograph independently verifies solubility in water and ethanol [1].

Formulation science Solubility enhancement Preclinical dosing

Developmental and Regulatory Status: Phase 2 Maximum Without Approval—Implications for Novelty-Seeking vs. Reference-Standard Procurement

Amicibone reached a maximum development phase of Phase 2 but was never approved for marketing by the FDA, EMA, or any national regulatory authority; ChEMBL records confirm zero approved indications and zero active clinical trials globally [1]. This is in stark contrast to codeine (marketed globally since the 19th century; FDA-approved as antitussive and analgesic), dextromethorphan (OTC approval in >50 countries; FDA OTC monograph), benproperine (marketed in multiple European and Central American countries as Blascorid, Pectipront, Tussafug, Pirexyl), clobutinol (formerly marketed but withdrawn due to QT prolongation risk), and picoperine (marketed in Asia as Coben) [2]. The absence of regulatory approval means amicibone lacks a public pharmacopoeial monograph, certified reference standards, GMP-grade material, and established clinical safety or efficacy data. For procurement, this translates to availability exclusively through research-chemical suppliers with custom synthesis requirements (1 g minimum order, 2–4 month lead time, >98% purity by CoA) rather than through accredited pharmaceutical ingredient distributors .

Drug repurposing Regulatory science Reference standard sourcing

Amicibone Optimal Procurement and Research Application Scenarios Derived from Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold-Hopping Campaigns Targeting Novel Non-Opioid Antitussive Chemotypes

Amicibone's azepane-containing scaffold provides a structurally unique starting point for antitussive lead optimization that is entirely unexplored in modern medicinal chemistry. As evidenced by its zero ChEMBL bioactivity records and absence from any clinical development pipeline since the 1960s [1], the chemotype has not been subjected to contemporary fragment-based screening, structure-based drug design, or systematic SAR exploration. The seven-membered azepane ring and 2-oxocyclohexanecarboxylate benzyl ester core are absent from all currently marketed and pipeline antitussives , offering a genuine scaffold-hopping opportunity for groups seeking composition-of-matter patent freedom. The compound's compliance with Lipinski Rule of Five (zero violations, AlogP 4.13, MW 357.49, HBD 0) confirms drug-likeness suitable for oral development .

Formulation Feasibility Studies Leveraging Biphasic Aqueous-Organic Solubility

Amicibone hydrochloride's solubility in both water and common organic solvents (including DMSO, ethanol) [1] makes it an attractive model compound for formulation scientists developing dual-solvent-compatible antitussive delivery systems. Unlike codeine (sparingly soluble in cold water, ~9 mg/mL) and benproperine phosphate (insoluble in ether and acetone, only slightly soluble in ethanol) , amicibone HCl can be formulated without co-solvents or complexation for both aqueous in vivo dosing vehicles and DMSO-based in vitro assay stocks. This biphasic solubility profile supports preclinical toxicology studies, pharmacokinetic profiling, and compatibility testing with both hydrophilic and lipophilic excipient systems.

Reference Standard for Analytical Method Development and Chemical Provenance Verification of Historical Antitussive Samples

Given that amicibone was historically marketed under trade names (Biotussal, Biotussial, Pectipront) that partially overlap with benproperine's commercial branding [1], analytical laboratories may encounter legacy samples or literature references where compound identity is ambiguous. Procuring authenticated amicibone reference material (CAS 23271-63-8, racemate, >98% purity by CoA ) enables definitive identity confirmation via HPLC retention time matching, mass spectrometric fragmentation pattern comparison, and NMR spectral fingerprinting. This scenario is especially relevant for forensic analysis, pharmacopoeial history research, and resolution of identity disputes in historical clinical datasets where 'Pectipront' may refer to either amicibone or benproperine depending on the geographic region and time period.

Underexplored Pharmacological Profiling for Academic Drug Repurposing Initiatives

Amicibone's Phase 2 development history without subsequent regulatory advancement [1] indicates that the compound was tested in humans at some scale, yet its complete pharmacological mechanism of action remains unknown (ChEMBL: no target data available; Ozmosi: mechanism of action unknown ). For academic drug repurposing groups, this orphan status offers an opportunity to apply modern broad-panel receptor profiling, phenotypic screening, and computational target prediction to resurrect a clinically tested but mechanistically uncharacterized antitussive agent. The zero hydrogen-bond donor count and moderate lipophilicity (AlogP 4.13) suggest CNS penetration potential warranting neuropharmacological investigation .

Quote Request

Request a Quote for Amicibone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.